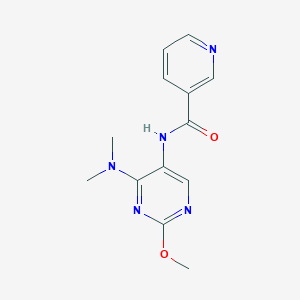

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Molecular Structure Analysis

The molecular structure of a compound like DMAP can be studied using methods such as ab-initio and DFT calculations . These methods can provide insights into the molecule’s structure, stability, and reactivity.

Chemical Reactions Analysis

DMAP is a well-known model compound for dual fluorescence—in sufficiently polar solvents, it exhibits two distinct fluorescence emission bands . It can also be used as a catalyst for various reactions .

Physical And Chemical Properties Analysis

DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

科学的研究の応用

- Redox Regulation : Niacinamide contributes to redox reactions and energy production in cutaneous cells by participating in NAD+ synthesis. It helps maintain skin health and resilience .

- Anti-Aging : As a multipurpose antiaging ingredient, niacinamide reduces oxidative stress, inflammation, and pigmentation. It promotes collagen synthesis and improves skin texture .

- Acne Management : Niacinamide’s anti-inflammatory properties make it effective in managing acne vulgaris .

- Melasma and Psoriasis : Niacinamide shows promise in treating melasma and psoriasis .

- Niacinamide acts as an antioxidant, protecting cells from oxidative damage. It modulates cellular stress responses and influences DNA repair mechanisms .

- Researchers have investigated nicotinamide derivatives computationally and experimentally. These derivatives exhibit antibacterial and antibiofilm activities .

- Niacinamide derivatives have demonstrated fungicidal activity against various pathogens, including cucumber downy mildew and southern corn rust .

- Some studies suggest that niacinamide may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease. However, further research is needed .

- Niacinamide’s involvement in NAD+ metabolism extends beyond skincare. It plays a role in metabolic disorders, immune responses, and cellular homeostasis .

Skin Health and Cosmeceuticals

Bioactive Compounds and Antioxidant Properties

Computational Analyses and Antibacterial Properties

Fungicidal Activity

Neuroprotection and Neurological Disorders

Metabolic Disorders and Beyond

作用機序

Target of Action

It’s worth noting that nicotinamide, a structurally similar compound, is known to interact with various enzymes and proteins .

Mode of Action

Nicotinamide, a related compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes .

Biochemical Pathways

Nicotinamide, a related compound, is known to be involved in the metabolism of pyridine nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp) in plant and animal tissues .

Pharmacokinetics

Nicotinamide, a structurally similar compound, shows biphasic elimination with dose-dependent changes in half-life when given to mice .

Result of Action

Nicotinamide, a related compound, has been found to have various biological effects, including anti-inflammatory and sebostatic roles, which play a part in its use as an anti-acne topical formulation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYMVIISCMTAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)

![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)

![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)

![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)

![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)

![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)

![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)